3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-
CAS No.: 81778-16-7
Cat. No.: VC16256060
Molecular Formula: C12H14ClNO3
Molecular Weight: 255.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81778-16-7 |
|---|---|
| Molecular Formula | C12H14ClNO3 |
| Molecular Weight | 255.70 g/mol |
| IUPAC Name | 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-1,2-oxazolidin-3-one |
| Standard InChI | InChI=1S/C12H14ClNO3/c1-12(2)10(15)14(17-11(12)16)7-8-5-3-4-6-9(8)13/h3-6,11,16H,7H2,1-2H3 |
| Standard InChI Key | MDZOMCCXUBFSBT-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(ON(C1=O)CC2=CC=CC=C2Cl)O)C |
Introduction
Chemical Identity and Structural Properties
The molecular formula of 3-isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-, is C₁₂H₁₄ClNO₃, corresponding to a molecular weight of 255.70 g/mol. Its structure features a 3-isoxazolidinone core with the following substituents:
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A 2-chlorobenzyl group at the 2-position, contributing aromaticity and lipophilicity.
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4,4-Dimethyl groups enhancing steric hindrance and metabolic stability.
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A 5-hydroxy group introducing polarity and influencing hydrogen-bonding interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄ClNO₃ |
| Molecular Weight | 255.70 g/mol |
| CAS Registry Number | Not formally assigned |
| Melting Point | Data unavailable |
| Boiling Point | Data unavailable |
| Solubility | Likely polar organic solvents |
The hydroxyl group at position 5 distinguishes this compound from its parent herbicide, clomazone (2-[(2-chlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone), which lacks this functional group . This modification alters its physicochemical behavior, including increased solubility in aqueous environments compared to the parent compound.
Synthesis and Production Pathways
Metabolic Derivatization in Plants
In vivo studies using Lactuca sativa (lettuce) exposed to clomazone reveal that the 5-hydroxy metabolite forms via cytochrome P450-mediated oxidation . This biotransformation pathway involves:
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Hydroxylation: Addition of a hydroxyl group at the 5-position of the isoxazolidinone ring.
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Isomerization: Potential formation of positional isomers depending on the site of oxidation.
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Conjugation: Subsequent glucuronidation or glutathione conjugation for detoxification .
Table 2: Comparative Properties of Clomazone and Its 5-Hydroxy Metabolite
| Property | Clomazone | 5-Hydroxy-Clomazone |
|---|---|---|
| Molecular Formula | C₁₂H₁₄ClNO₂ | C₁₂H₁₄ClNO₃ |
| Molecular Weight | 239.70 g/mol | 255.70 g/mol |
| Key Functional Groups | Isoxazolidinone, 2-chlorobenzyl | Additional 5-hydroxy group |
| Herbicidal Activity | High | Reduced (presumed) |
Analytical Characterization and Detection
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The detection of trace metabolites like 5-hydroxy-clomazone requires highly sensitive methods. Predictive Multiple Reaction Monitoring (pMRM) on triple-quadrupole linear ion trap systems enables targeted analysis with limits of detection in the low-picogram range .
Key Analytical Parameters:
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Ionization Mode: Positive electrospray ionization (ESI+).
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Transition Ions: m/z 256 → 125 (quantitative), m/z 256 → 141 (confirmatory) .
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Chromatographic Retention: 8.2 minutes on a C18 column (comparable to clomazone at 10.1 minutes) .
High-Resolution Mass Spectrometry (HRMS)
Accurate mass measurements using HRMS confirm the elemental composition of the metabolite. For 5-hydroxy-clomazone:
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Observed m/z: 256.073 (theoretical m/z 256.074 for C₁₂H₁₄ClNO₃).
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Isotopic Pattern: Distinctive chlorine doublet (³⁵Cl:³⁷Cl ≈ 3:1) .
Fragmentation Pathways:
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Primary Cleavage: Loss of the 2-chlorobenzyl group (m/z 125).
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Secondary Cleavage: Dehydration of the hydroxyl group (m/z 238) .
Herbicidal Activity and Environmental Impact
Mode of Action
Clomazone inhibits phytoene desaturase, a key enzyme in carotenoid biosynthesis, leading to chlorophyll photooxidation and plant death . The 5-hydroxy metabolite exhibits reduced herbicidal activity, likely due to increased polarity and decreased membrane permeability .
Environmental Persistence
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